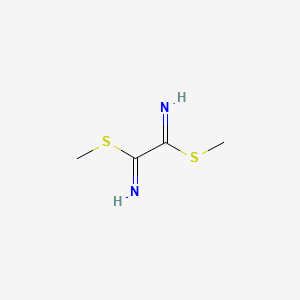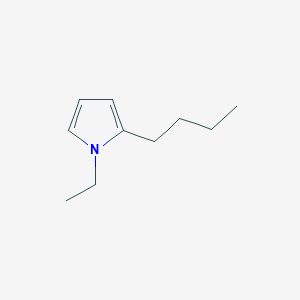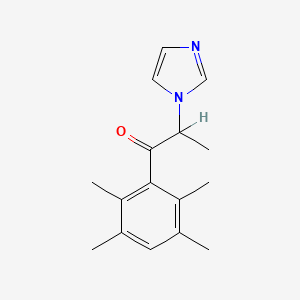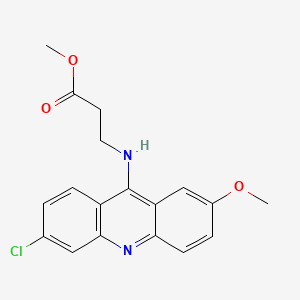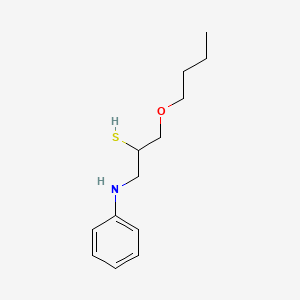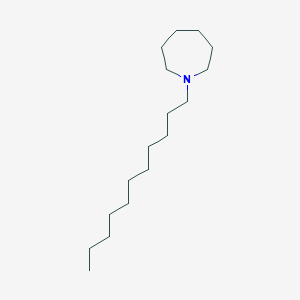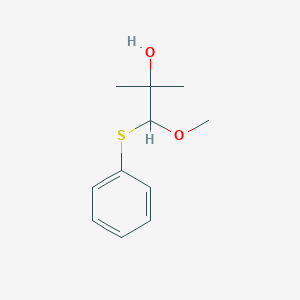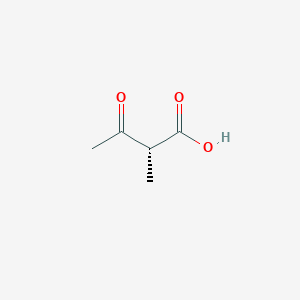
3-(2-Fluorophenyl)-4-phenylpiperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenyl)-4-phenylpiperidine-2,6-dione is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a piperidine ring, which is further substituted with two ketone groups at positions 2 and 6. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-4-phenylpiperidine-2,6-dione typically involves the reaction of 2-fluorobenzoyl chloride with phenylacetic acid in the presence of a base, followed by cyclization to form the piperidine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluorophenyl)-4-phenylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives with different functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
3-(2-Fluorophenyl)-4-phenylpiperidine-2,6-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Fluorophenyl)-4-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and phenyl groups contribute to the compound’s binding affinity and specificity. The piperidine ring and ketone groups play a crucial role in the compound’s overall conformation and reactivity, influencing its biological activity and pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Fluorophenyl)-4-phenylpiperidine-2,6-dione: shares structural similarities with other piperidine derivatives, such as:
Uniqueness
The presence of the fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. These characteristics make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
77418-74-7 |
|---|---|
Formule moléculaire |
C17H14FNO2 |
Poids moléculaire |
283.30 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)-4-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C17H14FNO2/c18-14-9-5-4-8-12(14)16-13(10-15(20)19-17(16)21)11-6-2-1-3-7-11/h1-9,13,16H,10H2,(H,19,20,21) |
Clé InChI |
VSHOQHOMONOXOK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(=O)NC1=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


